molecular formula C10H7ClN2O3 B7843122 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Cat. No.: B7843122
M. Wt: 238.63 g/mol
InChI Key: QCFCLKNLNJSWMD-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzohydrazide with glyoxylic acid to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid
  • 2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetic acid
  • 2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Uniqueness

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFCLKNLNJSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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